molecular formula C9H11BrN2O2 B12984748 Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate

Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12984748
M. Wt: 259.10 g/mol
InChI Key: DCQPDGRYFJGHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and a methylcyclopropyl group at the 1-position of the pyrazole ring. The carboxylate group is attached to the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the bromination of 1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the carboxylate group can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include pyrazole oxides or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carboxylate group can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the carboxylate group and the methylcyclopropyl group.

    1-(1-Methylcyclopropyl)-1H-pyrazole-5-carboxylate: Lacks the bromine atom.

    Methyl 4-chloro-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the bromine atom, the methylcyclopropyl group, and the carboxylate group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 4-bromo-2-(1-methylcyclopropyl)pyrazole-3-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-9(3-4-9)12-7(8(13)14-2)6(10)5-11-12/h5H,3-4H2,1-2H3

InChI Key

DCQPDGRYFJGHOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N2C(=C(C=N2)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.